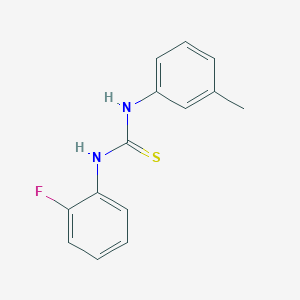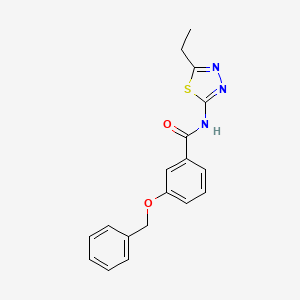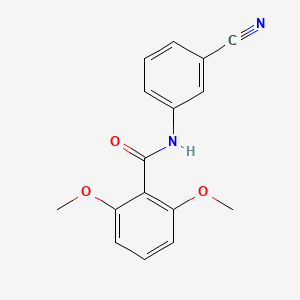![molecular formula C17H26ClN3O3S B5849304 1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the central nervous system, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
Mecanismo De Acción
1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide acts as a selective neurotoxin, targeting noradrenergic neurons in the central nervous system. It is taken up by noradrenergic neurons via the norepinephrine transporter, where it is then metabolized into a highly reactive intermediate that causes damage to the neuron.
Biochemical and Physiological Effects:
The noradrenergic system plays a critical role in a variety of physiological processes, including attention, arousal, stress response, and learning and memory. 1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide-induced noradrenergic denervation has been shown to have a variety of effects on these processes, including impairments in attention and memory, alterations in stress response, and changes in synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes. Its selectivity for noradrenergic neurons makes it a useful tool for studying the effects of noradrenergic denervation on behavior and cognition. However, its neurotoxic effects can also limit its usefulness, as high doses can cause widespread damage to the central nervous system.
Direcciones Futuras
There are many potential future directions for research involving 1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide. One area of interest is the role of the noradrenergic system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential therapeutic use of 1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide-induced noradrenergic denervation on behavior and cognition.
Métodos De Síntesis
1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-(dimethylamino)propylamine, followed by reaction with piperidinecarboxylic acid. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same final product.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. It has been shown to be useful in studying the effects of noradrenergic denervation on behavior, cognition, and neurodegeneration.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[3-(dimethylamino)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)11-3-10-19-17(22)14-8-12-21(13-9-14)25(23,24)16-6-4-15(18)5-7-16/h4-7,14H,3,8-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFQWOOSOVXQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)






![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)